molecular formula C6H8N4O2 B1590010 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- CAS No. 1128-13-8

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

Cat. No. B1590010
CAS RN: 1128-13-8
M. Wt: 168.15 g/mol
InChI Key: DNHCPEFCQYRQQN-UHFFFAOYSA-N
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Description

2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- (CHDT) is a cyclic ketone with two nitrogen atoms that is widely used in the field of chemistry. It is a colorless, odorless, and non-toxic compound with a molecular weight of 180.25 g/mol. CHDT is a versatile compound that is used as a reagent in many different types of chemical reactions. It is especially useful in organic synthesis due to its ability to form stable complexes with many organic compounds.

Scientific Research Applications

Application in Anticancer Research

  • Specific Scientific Field : Anticancer Research
  • Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-, and its derivatives have shown significant antiproliferative effects against different human cancer cell lines . These compounds have been identified as potential anticancer drugs .
  • Methods of Application or Experimental Procedures : The antitumor activities were evaluated in vitro by examining their cytotoxic effects against different human cancer cell lines . All cell lines tested were plated in 96-multiwell and treated with the compound at different concentrations. Cell viability was evaluated by MTT assay . Apoptosis was assessed by the system of double labeling with PI and Annexin-V, and the effect of the compounds on ROS formation was measured by the dichlorofluorescein fluorescence .
  • Results or Outcomes : The substitution by n-hexyl chain considerably enhanced the bioactivity of the compounds . In detail, 2-hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione (V), 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione (XII) and 2-hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione (XIII) showed most prominent cytotoxicity against almost human tumour cell lines . Compound V was further subjected to downstream apoptotic analysis, demonstrating a time-dependent pro-apoptotic activity on human melanoma M14 cell line mediated by caspases activation and poly-(ADP-ribose)-polymerase (PARP) protein cleavage .

Application in Drug Synthesis

  • Specific Scientific Field : Pharmaceutical Chemistry
  • Summary of the Application : 2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino- is an important intermediate product, particularly for the synthesis of drugs .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .

Application in Oxidation Reactions

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is known to catalyze the oxidation of 2,6-disubstituted phenols by dioxygen .
  • Methods of Application or Experimental Procedures : In the specific example provided, a complete conversion of the starting material in o-hydroxyquinone was observed .
  • Results or Outcomes : The results showed that this compound can be effectively used as a catalyst in oxidation reactions, providing a new method for the oxidation of 2,6-disubstituted phenols .

Application in Gas Phase Ion Energetics

  • Specific Scientific Field : Physical Chemistry
  • Summary of the Application : This compound has been studied for its behavior in the gas phase, particularly in relation to its ion energetics .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific experiment being conducted. Unfortunately, the exact details are not available in the source .

Application in Organic Synthesis

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : This compound is an important intermediate product, particularly for the synthesis of drugs .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific drug being synthesized. Unfortunately, the exact details are not available in the source .

properties

IUPAC Name

2,3,5,6-tetraaminocyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11/h7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHCPEFCQYRQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C(=C(C1=O)N)N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509655
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione

CAS RN

1128-13-8
Record name 2,3,5,6-Tetraaminocyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10509655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Tetraphthalimido-1,4-benzoquinone (30.00 g, 0.044 mole) is added to 200 ml of 80% hydrazine hydrate. The mixture is heated to 60° C. for two hours. After cooling to room temperature, the mixture is filtered yielding dark purple crystals melting at 260°-262° C.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 2
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 3
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 4
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 5
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-
Reactant of Route 6
Reactant of Route 6
2,5-Cyclohexadiene-1,4-dione, 2,3,5,6-tetraamino-

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